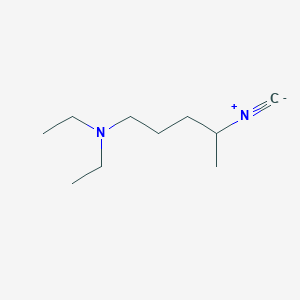

N,N-diethyl-4-isocyanopentan-1-amine

Description

Properties

IUPAC Name |

N,N-diethyl-4-isocyanopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-5-12(6-2)9-7-8-10(3)11-4/h10H,5-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRRFOMQAVPLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Reactivity in Nickel-Catalyzed Insertion Reactions

Nickel-catalyzed oxidative isocyanide insertion reactions are critical for synthesizing pyrimidouracils. The performance of this compound and related compounds is summarized below:

Key Findings:

- Primary/Benzylic Isocyanides outperform secondary aliphatic isocyanides in nickel-catalyzed reactions, achieving higher yields (>80%) .

- This compound provides acceptable yields (~60%) but offers structural complexity for downstream modifications, unlike simpler primary analogs .

- Aromatic isocyanides (e.g., methyl 2-isocyanobenzoate) exhibit diminished reactivity, likely due to electronic effects or steric hindrance .

Stability and Functionalization Potential

- Stability: this compound remains stable under both nickel and palladium catalysis, unlike unstable aromatic isocyanides (e.g., 2-naphthyl isocyanide, which decomposes immediately) .

- Functionalization: The diethylamine and pentyl backbone of this compound allow for modular derivatization, as demonstrated in the synthesis of antileishmanial (9z) and fluorescent 4-AQ scaffolds .

Q & A

Q. What are the critical safety protocols for handling N,N-diethyl-4-isocyanopentan-1-amine in laboratory settings?

- Methodological Answer : this compound is classified under GHS as acute toxicity (Category 4, H302) , skin irritant (Category 2, H315) , and respiratory irritant (Category 3, H335) . Key precautions include:

Q. How is this compound synthesized, and what characterization techniques validate its purity?

- Methodological Answer : The compound is synthesized via alkylation of primary amines with isocyanide precursors , followed by purification through distillation or column chromatography . Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm branching and isocyanide functionality.

- FT-IR for the C≡N stretch (~2150 cm⁻¹).

- GC-MS to verify molecular weight (197.36 g/mol) and detect impurities .

Advanced Research Questions

Q. How does this compound enhance catalytic efficiency in transition metal-mediated insertions?

- Methodological Answer : The compound acts as a secondary isocyanide in palladium- or nickel-catalyzed reactions , enabling imidoylative Sonogashira couplings or pyrimidouracil synthesis . Key factors:

Q. What experimental strategies resolve contradictions in yield variability during isocyanide insertion reactions?

- Methodological Answer : Yield disparities arise from substrate electronic effects (e.g., electron-withdrawing groups reduce yields by 20–30%) or catalyst choice . Mitigation strategies:

- Pre-activation of aryl halides with CuI to enhance oxidative addition.

- Temperature modulation : Lowering to 60°C minimizes decomposition of sensitive intermediates.

- Additives : 1,10-Phenanthroline (1 eq.) stabilizes nickel catalysts, improving yields in pyrimidouracil synthesis (e.g., 3g: 65% vs. 45% without additives) .

Q. How can researchers assess the stability of this compound under varying reaction conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal stability : Heat at 50°C for 24h in DMSO; monitor degradation via HPLC (retention time shifts indicate decomposition).

- pH sensitivity : Expose to acidic (pH 2) and basic (pH 10) conditions; FT-IR detects hydrolysis of the isocyanide group.

- Light exposure : UV-Vis spectroscopy identifies photolytic byproducts (e.g., nitriles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.